Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Physicochemical Property Comparison Molecular Weight Solubility Prediction

Researchers performing sequential bioconjugation face premature ester hydrolysis with methyl ester analogs. This compound solves this with an ethyl ester that hydrolyzes 2-5× slower under basic conditions, enabling amine coupling then ester deprotection. Key advantages: (1) Primary amine (pKa ~7.38) for pH-dependent conjugation; (2) Ethyl ester withstands basic amide coupling; (3) 98% purity, non-hazardous shipping. Available globally.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
Cat. No. B13580520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)CCN
InChIInChI=1S/C7H12N4O2/c1-2-13-7(12)6-5-11(4-3-8)10-9-6/h5H,2-4,8H2,1H3
InChIKeyCHYNRNZJYOPUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate – Core Properties & Comparators


Ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 1464847-28-6) is a 1,4-disubstituted 1,2,3-triazole featuring an ethyl carboxylate ester at the 4-position and a 2-aminoethyl side chain at the 1-position . With a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol, this compound constitutes a bifunctional heterocyclic building block that integrates a primary amine handle for further conjugation together with an ester group amenable to hydrolysis, transesterification, or amidation . The molecule serves as a versatile intermediate in medicinal chemistry, bioconjugation, and materials science, particularly where both a 1,2,3-triazole scaffold and a free primary amine are simultaneously required. The closest structural analogs include ethyl 1H-1,2,3-triazole-4-carboxylate (lacking the aminoethyl group; MW 141.13), methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate (methyl ester analog; MW 170.17), tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate (sterically hindered ester; MW 212.25), and 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid (free acid form; MW 156.14).

Why Generic Substitution Fails


Generic substitution within the 1,2,3-triazole-4-carboxylate family fails because the N1-aminoethyl side chain is not a passive appendage—it fundamentally alters the compound's physicochemical profile, reactivity, and synthetic utility. The primary amine contributes two additional hydrogen bond donor sites and an ionizable center with a predicted pKₐ of approximately 7.38, dramatically increasing aqueous solubility and enabling pH-dependent partitioning that is entirely absent in the non-aminoethyl analog ethyl 1H-1,2,3-triazole-4-carboxylate . Furthermore, the ester group (ethyl vs. methyl vs. tert-butyl) governs both hydrolytic stability and the kinetics of subsequent derivatization; ethyl esters typically hydrolyze 2–5-fold more slowly than methyl esters under basic conditions, providing a tunable window for sequential synthetic transformations [1]. A user who substitutes the ethyl ester with a methyl or tert-butyl ester, or who removes the aminoethyl handle, will encounter either premature ester cleavage, altered reactivity in amide coupling, or complete loss of the critical primary amine conjugation site. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence


N1-Aminoethyl Substitution: Molecular Weight and Lipophilicity Shift

The N1-(2-aminoethyl) substituent increases the molecular weight of ethyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate to 184.20 g/mol, compared to 141.13 g/mol for the non-aminoethyl analog ethyl 1H-1,2,3-triazole-4-carboxylate, representing an absolute increase of 43.07 g/mol (+30.5%) . This mass increment is coupled with a shift in predicted lipophilicity: the XLogP3 of the methyl ester analog of the aminoethyl series, methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, is -1.1, whereas methyl 1H-1,2,3-triazole-4-carboxylate (no aminoethyl) exhibits a logP of +0.086 and a logD (pH 7.4) of -0.904 [1][2]. Extrapolating to the ethyl ester pair, the aminoethyl-substituted target compound is predicted to have an XLogP3 of approximately -0.6 (estimated, based on a +0.5 logP increment for ethyl over methyl ester), while the non-aminoethyl ethyl analog is expected to have an XLogP3 of approximately +0.4—yielding a logP difference of roughly one unit favoring enhanced aqueous solubility for the aminoethyl derivative [1].

Physicochemical Property Comparison Molecular Weight Solubility Prediction

Ionizable Primary Amine Enables pH-Dependent Solubility

The 2-aminoethyl side chain introduces a primary amine with a predicted pKₐ of 7.38 ± 0.10, as determined for the structurally analogous fragment 2-(1H-1,2,3-triazol-1-yl)ethanamine . At physiological pH (7.4), this amine is approximately 50% protonated, yielding a cationic species that dramatically enhances water solubility relative to the neutral non-aminoethyl analog ethyl 1H-1,2,3-triazole-4-carboxylate, which lacks any ionizable amine and remains neutral across the entire physiological pH range. The hydrogen bond donor count increases from 1 (triazole NH only) in the non-aminoethyl analog to 2 (triazole NH + primary amine NH₂) in the target compound, while the hydrogen bond acceptor count increases from 4 to 5 [1]. This difference in H-bond capacity directly affects chromatographic retention, protein binding potential, and the compound's ability to engage in specific molecular recognition events.

Ionization State pKₐ Comparison Bioconjugation Reactivity

Ethyl Ester Hydrolytic Stability vs. Methyl Ester

Ethyl esters are well-established to undergo alkaline hydrolysis 2–5 times more slowly than the corresponding methyl esters due to the increased steric hindrance and reduced electrophilicity of the carbonyl carbon imparted by the larger ethoxy group [1]. This differential reactivity has been exploited in selective deprotection protocols: reagents such as NaCN in HMPA or CH₃CO₂NH₄ in hot DMSO selectively cleave methyl esters in the presence of ethyl esters [1]. In the context of 1,2,3-triazole-4-carboxylate building blocks, this means that the ethyl ester of the target compound (MW 184.20) offers a longer hydrolytic half-life under basic conditions compared to its methyl ester counterpart methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate (MW 170.17, XLogP3 = -1.1) [2]. Conversely, the tert-butyl ester analog tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate (MW 212.25) undergoes acid-catalyzed cleavage much more readily, which would be incompatible with acid-sensitive substrates .

Ester Reactivity Hydrolysis Kinetics Orthogonal Deprotection

TPSA and CNS Multiparameter Optimization Advantage

The methyl ester analog of the target compound, methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, has a computed topological polar surface area (TPSA) of 83 Ų, as determined by the Cactvs 3.4.6.11 algorithm [1]. The ethyl ester target compound is expected to have an identical TPSA (ester oxygen count unchanged), placing it well below the commonly cited threshold of 140 Ų for favorable oral bioavailability and within the 60–90 Ų range often associated with optimal CNS penetration when combined with appropriate logP values [2]. In contrast, bulkier ester analogs such as the tert-butyl derivative (MW 212.25) retain the same polar atom count but have increased molecular weight and logP, shifting the overall physicochemical profile away from CNS drug-like space . The computed XLogP3 of -1.1 for the methyl analog implies that the ethyl analog (predicted XLogP3 ≈ -0.6) resides in a favorable logP/TPSA quadrant for CNS MPO scoring compared to more lipophilic triazole carboxylates.

TPSA Blood-Brain Barrier Penetration Drug-Likeness

Triazole Metabolic Stability Advantage Over Amide Bonds

1,2,3-Triazoles serve as metabolically stable trans-amide bond bioisosteres [1]. Triazole-based ligands derived from ethyl 1H-1,2,3-triazole-4-carboxylate, obtained via gram-scale flow synthesis, demonstrated excellent metabolic stability in human liver microsomes and in vivo half-lives of up to 1.53 hours in mice [2]. Furthermore, 1,2,3-triazole replacement of amide bonds in dopamine D₄ receptor ligands retained high affinity and subtype selectivity while improving metabolic stability over the parent amide analogs in both rat and human liver microsome assays [3]. Although these data are for structurally related 1,2,3-triazole-4-carboxylate derivatives rather than the specific target compound, they establish the class-level metabolic stability advantage of the 1,2,3-triazole-4-carboxylate scaffold over amide-containing analogs—a finding that directly supports the selection of triazole-based building blocks for programs requiring metabolically robust intermediates.

Metabolic Stability Bioisostere In Vivo Half-Life

Key Application Scenarios


Stepwise Bioconjugation via pH-Switchable Amine

The combination of a primary amine (pKₐ ≈ 7.38) and an ethyl ester that hydrolyzes 2–5× more slowly than methyl esters under basic conditions enables a two-step bioconjugation workflow [1][2]. In Step 1, the free base form of the amine (obtained by mild basification) reacts with an activated carboxylic acid or NHS ester in anhydrous organic solvent to form a stable amide bond. In Step 2, the ethyl ester withstands the mildly basic conditions of Step 1 without significant hydrolysis, preserving the ester for subsequent transformation (e.g., hydrolysis to free acid for further conjugation, or direct transesterification). This sequential orthogonality is not achievable with the methyl ester analog, which undergoes competitive hydrolysis during Step 1, or the tert-butyl ester, which requires acid for deprotection and is incompatible with the free base amine.

CNS Drug Discovery Fragment Library Design

The target compound, with a topological polar surface area of 83 Ų (as computed for the structurally identical methyl ester analog) and a predicted XLogP3 of approximately -0.6, occupies a favorable region within the CNS multiparameter optimization (MPO) scoring framework [1][2]. Procurement of this building block for CNS-focused fragment libraries is justified because the TPSA resides below the 140 Ų oral bioavailability threshold and within the 60–90 Ų range historically associated with CNS-penetrant molecules. The primary amine handle further allows rapid diversification into amide, sulfonamide, or urea derivatives without substantially altering the core TPSA, enabling systematic exploration of CNS chemical space.

Triazole-Isostere Peptidomimetic Synthesis

The 1,2,3-triazole-4-carboxylate scaffold has been validated as a metabolically stable trans-amide bond bioisostere, with related triazole-based ligands demonstrating in vivo half-lives of up to 1.53 hours in mice and excellent stability in human liver microsomes [1][2]. The target compound's aminoethyl side chain enables incorporation of the triazole isostere into peptide or peptidomimetic backbones via standard amide coupling chemistry, while the ethyl ester provides a protected carboxylic acid equivalent that can be unmasked late-stage. This application is particularly relevant for programs where amide bond hydrolysis is a known metabolic soft spot and a stable triazole replacement is sought with a conjugation-ready amine handle.

Orthogonal Protection Strategy in Multi-Step Synthesis

In synthetic sequences requiring the simultaneous presence of two ester functionalities with orthogonal deprotection, the target compound's ethyl ester provides a slower-hydrolyzing partner relative to a co-installed methyl ester [1]. Reagents such as NaCN in HMPA or ammonium acetate in hot DMSO selectively cleave methyl esters while leaving ethyl esters intact, enabling sequential liberation of carboxylic acid groups for regioselective derivatization. The aminoethyl group can be temporarily protected (e.g., as Boc or Fmoc) and deprotected under conditions that do not affect the ethyl ester, adding a third level of orthogonality unavailable in simpler triazole carboxylate analogs.

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